molecular formula C24H31NO6 B4044611 2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid

2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4044611
M. Wt: 429.5 g/mol
InChI Key: WWJKOQYPBNCBIQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine, phenyl, and oxalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine typically involves multiple steps, including the formation of the morpholine ring and the attachment of the phenyl and oxalic acid groups. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the phenyl group is introduced using a phenyl halide and a Lewis acid catalyst.

    Introduction of the Oxalic Acid Group: This can be done through esterification or amidation reactions, where oxalic acid or its derivatives react with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand in receptor studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The phenyl and morpholine groups may facilitate binding to specific sites, while the oxalic acid moiety could participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the phenyl and oxalic acid groups, making it less complex.

    4-Phenylmorpholine: Contains the phenyl group but lacks the oxalic acid moiety.

    Morpholine-4-carboxylic acid: Contains the carboxylic acid group but lacks the phenyl group.

Uniqueness

2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and oxalic acid groups, along with the morpholine ring, allows for versatile interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-18-16-23(17-19(2)25-18)14-8-9-15-24-22-13-7-6-12-21(22)20-10-4-3-5-11-20;3-1(4)2(5)6/h3-7,10-13,18-19H,8-9,14-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKOQYPBNCBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid

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